N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18ClFN6O and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Properties
A study conducted by Rahmouni et al. (2016) detailed the synthesis of pyrazolopyrimidine derivatives, demonstrating significant cytotoxic activity against cancer cell lines (HCT-116 and MCF-7) and inhibition of 5-lipoxygenase, indicating potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
Another study by Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues, which were tested for antimicrobial activity against bacterial and fungal strains and for in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing new antimicrobial and antitubercular agents (Chandrashekaraiah et al., 2014).
Structural Analysis and Synthesis Techniques
Crystal Structure Determination
Liu et al. (2016) presented the synthesis and crystal structure of a pyrazolopyrimidine derivative, emphasizing the importance of structural analysis in understanding the compound's inhibitory effects on cancer cell proliferation (Liu et al., 2016).
Design and Synthesis for Tuberculosis Treatment
A study by Bodige et al. (2020) detailed the synthesis of carboxamide derivatives with significant antitubercular and antibacterial activities, suggesting the potential of such compounds in tuberculosis treatment and bacterial infections (Bodige et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O/c1-11-5-12(2)27(25-11)18-7-17(22-10-23-18)26-8-13(9-26)19(28)24-14-3-4-16(21)15(20)6-14/h3-7,10,13H,8-9H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJKYDKWYCUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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